6-Methylimidazo[1,2-a]pyridine hydrochloride
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Overview
Description
6-Methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic aromatic compound that belongs to the imidazopyridine class. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It has gained significant attention due to its diverse applications in medicinal chemistry, particularly for its potential as an antituberculosis agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[1,2-a]pyridine hydrochloride typically involves a condensation reaction between an α-bromocarbonyl compound and 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other synthetic strategies include multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. These methods may involve the use of solid support catalysts such as aluminum oxide to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[1,2-a]pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the methyl group or the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated imidazopyridine compounds .
Scientific Research Applications
6-Methylimidazo[1,2-a]pyridine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methylimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an antituberculosis agent, it targets the mycobacterial cell wall synthesis and disrupts the integrity of the cell membrane, leading to cell death . The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
6-Methylimidazo[1,2-a]pyridine hydrochloride can be compared with other similar compounds in the imidazopyridine class:
2-Methylimidazo[1,2-a]pyridine: Similar structure but with a methyl group at the 2-position instead of the 6-position.
6-Chloroimidazo[1,2-a]pyridine: Contains a chlorine atom at the 6-position instead of a methyl group.
6-Ethylimidazo[1,2-a]pyridine: Features an ethyl group at the 6-position instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-7-2-3-8-9-4-5-10(8)6-7;/h2-6H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDVZZMSYRPOPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674423 |
Source
|
Record name | 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10518-61-3 |
Source
|
Record name | 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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